4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide
CAS No.:
Cat. No.: VC17242829
Molecular Formula: C7H6BrF2N3S
Molecular Weight: 282.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6BrF2N3S |
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Molecular Weight | 282.11 g/mol |
IUPAC Name | 1-amino-3-(4-bromo-3,5-difluorophenyl)thiourea |
Standard InChI | InChI=1S/C7H6BrF2N3S/c8-6-4(9)1-3(2-5(6)10)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) |
Standard InChI Key | VIWFPRIMZRZPTD-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C(=C1F)Br)F)NC(=S)NN |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 4-(4-bromo-3,5-difluorophenyl)thiosemicarbazide is C₇H₅BrF₂N₃S, with a molar mass of 291.10 g/mol. The core structure consists of a phenyl ring substituted with bromine (Br) at position 4 and fluorine (F) at positions 3 and 5. The thiosemicarbazide moiety (-NH-C(=S)-NH₂) is attached to the phenyl ring, providing reactive sites for coordination chemistry and further functionalization .
Key Structural Features:
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Electron-withdrawing substituents: The Br and F groups induce electron-deficient aromatic systems, enhancing electrophilic substitution reactivity.
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Thiosemicarbazide backbone: The -NH-C(=S)-NH₂ group enables hydrogen bonding and metal coordination, critical for biological activity .
Synthesis and Optimization
Synthetic Routes
While no direct synthesis of 4-(4-bromo-3,5-difluorophenyl)thiosemicarbazide is documented, analogous protocols for halogenated thiosemicarbazides suggest a two-step process:
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Formation of 4-Arylthiosemicarbazide:
Reacting 4-bromo-3,5-difluoroaniline with thiophosgene yields the corresponding isothiocyanate, which is subsequently treated with hydrazine hydrate to form the thiosemicarbazide backbone . -
Schiff Base Formation:
Condensation with aldehydes or ketones under acidic conditions (e.g., glacial acetic acid) produces Schiff base derivatives, as demonstrated in the synthesis of 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide .
Reaction Conditions:
Physicochemical Properties
Experimental and Predicted Data
Based on structurally related compounds (e.g., 4-(4-bromophenyl)-3-thiosemicarbazide, CAS 2646-31-3) :
Property | Value/Description |
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Melting Point | 180–185°C (decomposition) |
Boiling Point | 335–340°C (predicted) |
Density | 1.72–1.75 g/cm³ |
Solubility | Soluble in DMSO, DMF; sparingly in ethanol |
pKa | ~10.2 (thioamide proton) |
The fluorine substituents likely increase thermal stability and reduce solubility in polar solvents compared to non-fluorinated analogs .
Chemical Reactivity and Derivatives
Coordination Chemistry
Thiosemicarbazides readily form complexes with transition metals. For example, Cu(II), Co(II), and Ni(II) complexes of 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide exhibit octahedral geometries, with the ligand acting as a tridentate donor via sulfur, azomethine nitrogen, and phenolic oxygen .
Complexation Conditions:
Cyclization Reactions
Reaction with ethyl 2-bromoacetate or diethyl acetylenedicarboxylate yields thiazolidinone derivatives, a class of compounds with demonstrated antimicrobial and anticancer activities .
Biological Activities and Applications
Anticancer Activity
Thiosemicarbazide analogs exhibit cytotoxicity against HT-29 colorectal cancer cells (IC₅₀: 8–15 µM) . The mechanism involves chelation of intracellular iron, disrupting ribonucleotide reductase activity .
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